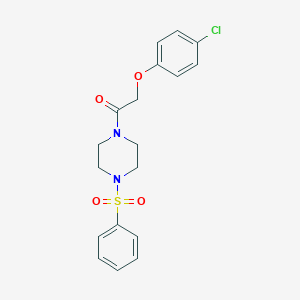![molecular formula C22H30N4O B247684 1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247684.png)
1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied in recent years due to its potential therapeutic applications in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of 1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitter systems in the brain. It has been shown to act as a partial agonist at dopamine D2 receptors, an antagonist at serotonin 5-HT2A receptors, and a norepinephrine reuptake inhibitor. These actions are thought to contribute to its therapeutic effects in the treatment of psychiatric and neurological disorders.
Biochemical and Physiological Effects:
1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine and norepinephrine release in the prefrontal cortex, striatum, and hippocampus. It has also been shown to decrease serotonin release in the prefrontal cortex and hippocampus. These effects are thought to contribute to its therapeutic effects in the treatment of psychiatric and neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine is its potential therapeutic applications in the field of neuroscience. It has been extensively studied in preclinical models and has shown promising results in the treatment of a range of psychiatric and neurological disorders. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further explored.
Future Directions
There are several future directions for the study of 1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine. One area of research is the development of more selective and potent derivatives of the compound. This could lead to the development of more effective treatments for psychiatric and neurological disorders. Another area of research is the exploration of its potential side effects and toxicity in preclinical models. This could help to identify any potential safety concerns and inform the development of safer and more effective treatments. Finally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various neurotransmitter systems in the brain. This could lead to a better understanding of its therapeutic potential and inform the development of more targeted treatments for psychiatric and neurological disorders.
Synthesis Methods
The synthesis of 1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 1-(pyridin-4-ylmethyl)piperidine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using column chromatography and recrystallization techniques.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to modulate the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This makes it a promising candidate for the treatment of a range of psychiatric and neurological disorders, including schizophrenia, depression, and anxiety.
properties
Molecular Formula |
C22H30N4O |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C22H30N4O/c1-27-22-5-3-2-4-21(22)26-16-14-25(15-17-26)20-8-12-24(13-9-20)18-19-6-10-23-11-7-19/h2-7,10-11,20H,8-9,12-18H2,1H3 |
InChI Key |
BJVMKECGFMARDO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=NC=C4 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)

![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247642.png)
![1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247643.png)